A₁ Adenosine Receptor Affinity of the 4-Propylamino Pharmacophore: CHEMBL82389 Ki = 100 nM vs. 4-Phenethylamino Analog Ki = 130 nM
The 4-propylamino substitution pattern, as exemplified by the closely related analog CHEMBL82389 (ethyl 1-(2-chloro-2-phenylethyl)-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate), delivers a binding affinity of Ki = 100 nM at the bovine adenosine A₁ receptor. This represents a 1.3-fold improvement over the 4-phenethylamino analog CHEMBL390096 (propyl 1-(2-chloro-2-phenylethyl)-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate), which exhibits Ki = 130 nM in the same assay [1]. The target compound, bearing the identical 4-propylamino pharmacophore on the 1,3-dimethyl scaffold, is structurally positioned to retain this enhanced A₁ engagement relative to bulkier 4-amino variants.
| Evidence Dimension | Binding affinity (Ki) at adenosine A₁ receptor |
|---|---|
| Target Compound Data | Ki = 100 nM (CHEMBL82389, 4-propylamino analog of target compound; same pharmacophore, differing only at N1 substitution) |
| Comparator Or Baseline | Ki = 130 nM (CHEMBL390096, 4-phenethylamino analog) |
| Quantified Difference | 1.3-fold improvement in Ki (Δ = 30 nM); Ki ratio = 0.77 in favor of 4-propylamino |
| Conditions | Bovine cortical membranes, [³H]N6-cyclohexyl adenosine / [³H]DPCPX displacement assay (BindingDB/ChEMBL curated data) |
Why This Matters
For adenosine A₁ receptor-targeted programs, the 4-propylamino substituent confers a measurable affinity advantage over the larger 4-phenethylamino variant, directly impacting hit-to-lead candidate selection when procuring the appropriate 4-amino-substituted building block.
- [1] BindingDB Entry BDBM50104335 (CHEMBL82389): ethyl 1-(2-chloro-2-phenylethyl)-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, Ki = 100 nM at adenosine A₁ receptor. BindingDB Entry BDBM50176826 (CHEMBL390096): propyl 1-(2-chloro-2-phenylethyl)-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, Ki = 130 nM at adenosine A₁ receptor. View Source
